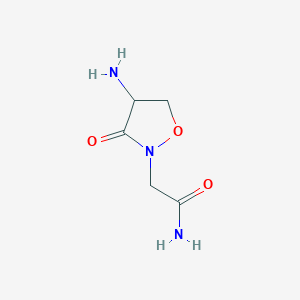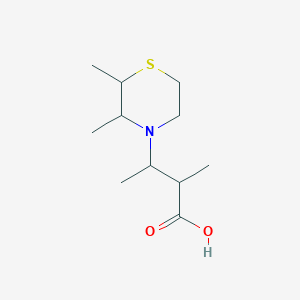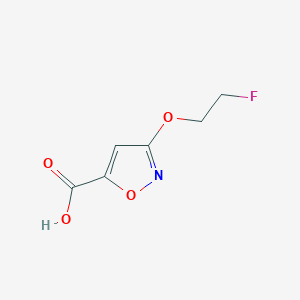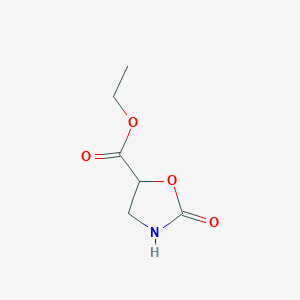![molecular formula C9H8N2O3 B12868569 2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are commonly used in pharmaceutical research. This compound, in particular, has shown potential in various scientific applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous as it results in a cleaner reaction pattern with minimal impurity formation, does not require a metal catalyst, and has high atom economy. The reaction is carried out at room temperature, and the total conversion is observed in 6 hours .
Industrial Production Methods
The industrial production of this compound can be scaled up from the laboratory method mentioned above. The electrochemical method is robust and scalable, making it suitable for industrial applications. The use of acetic acid as an electrolyte eliminates the need for additional supporting electrolytes, simplifying the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydrogen peroxide in the presence of acetic acid as an additive.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with biological receptors due to its structural similarity to nucleic bases like adenine and guanine. This allows it to bind to and modulate the activity of various enzymes and proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoxazole: A closely related compound with similar biological activities.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzoxazole derivative with distinct chemical properties.
2-(2-Oxoazepan-4-yl)acetic acid: A structurally related compound with different functional groups.
Uniqueness
2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O3/c10-9-11-8-5(4-7(12)13)2-1-3-6(8)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
Clave InChI |
WDPRRUDXNJNBOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)


![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)


![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)




![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
